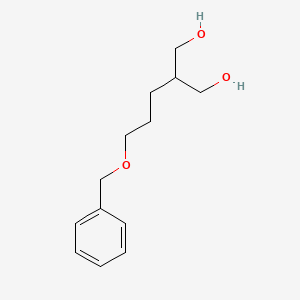
2-(3-(Benzyloxy)propyl)propane-1,3-diol
Overview
Description
2-(3-(Benzyloxy)propyl)propane-1,3-diol, also known as 2,3-BDO, is a compound with a wide range of applications in the fields of chemistry, biology, and engineering. It is an important building block in the synthesis of a variety of substances, and its properties make it useful in a variety of applications, from drug delivery to fuel cell technology.
Scientific Research Applications
2-(3-(Benzyloxy)propyl)propane-1,3-diol has a variety of scientific research applications. It is used in the synthesis of a number of compounds, including drugs, fragrances, and plastics. It is also used as a solvent in organic synthesis and as a plasticizer in the manufacture of polymers. Additionally, this compound is used in the production of fuel cells, and it has been used in the development of novel drug delivery systems.
Mechanism of Action
2-(3-(Benzyloxy)propyl)propane-1,3-diol acts as a plasticizer, which means that it reduces the viscosity of a polymer. This allows the polymer to be more easily processed and molded into a desired shape. Additionally, this compound can act as a surfactant, which means that it can reduce the surface tension of a liquid, allowing it to spread more easily.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory, anti-oxidative, and antifungal effects. Additionally, this compound has been found to exhibit anti-bacterial activity against Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
2-(3-(Benzyloxy)propyl)propane-1,3-diol has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, this compound is a highly soluble compound, making it easy to work with in a variety of laboratory experiments. However, this compound is also a volatile compound, making it difficult to work with in some experiments. Additionally, its high volatility can lead to contamination of other compounds in the laboratory.
Future Directions
There are a number of potential future directions for the use of 2-(3-(Benzyloxy)propyl)propane-1,3-diol. It could be used in the development of more efficient fuel cells. Additionally, it could be used in the development of novel drug delivery systems, as well as in the synthesis of other compounds. Additionally, this compound could be used in the development of more efficient plasticizers and surfactants. Finally, this compound could be used in the development of more effective antifungal, anti-bacterial, and anti-inflammatory agents.
properties
IUPAC Name |
2-(3-phenylmethoxypropyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c14-9-13(10-15)7-4-8-16-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXJFSQQRBRPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



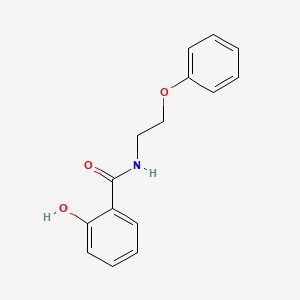

![2,3-Dihydrofuro[3,4-b][1,4]dioxine](/img/structure/B3321210.png)
![3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3321217.png)
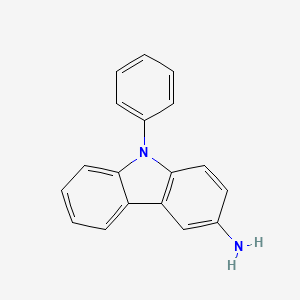
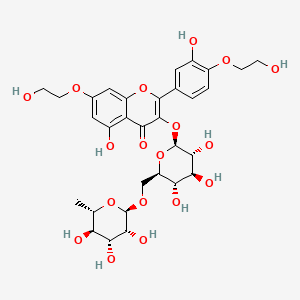
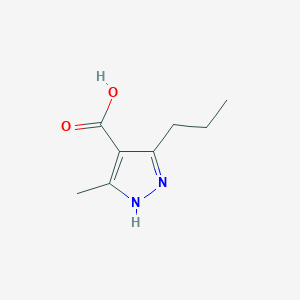
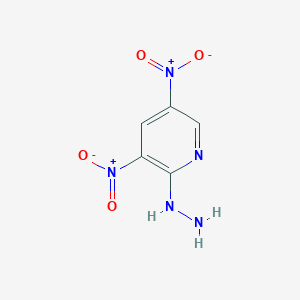
![3-Hydroxy-6-methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3321255.png)
![7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3321262.png)
![(3aR,6R,6aR)-6-(Hydroxymethyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B3321265.png)
![N,N-dimethyl-2-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrochloride](/img/structure/B3321274.png)
![Diphenyl[(3S)-1-[2-oxo-2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine-3-yl]acetamide](/img/structure/B3321290.png)
![5-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B3321292.png)